H-Gly-Asn-Gln-Trp-Phe-Ile-OH H-Gly-Asn-Gln-Trp-Phe-Ile-OH
Brand Name: Vulcanchem
CAS No.: 853995-60-5
VCID: VC19015927
InChI: InChI=1S/C37H49N9O9/c1-3-20(2)32(37(54)55)46-36(53)26(15-21-9-5-4-6-10-21)44-34(51)27(16-22-19-41-24-12-8-7-11-23(22)24)45-33(50)25(13-14-29(39)47)43-35(52)28(17-30(40)48)42-31(49)18-38/h4-12,19-20,25-28,32,41H,3,13-18,38H2,1-2H3,(H2,39,47)(H2,40,48)(H,42,49)(H,43,52)(H,44,51)(H,45,50)(H,46,53)(H,54,55)/t20-,25-,26-,27-,28-,32-/m0/s1
SMILES:
Molecular Formula: C37H49N9O9
Molecular Weight: 763.8 g/mol

H-Gly-Asn-Gln-Trp-Phe-Ile-OH

CAS No.: 853995-60-5

Cat. No.: VC19015927

Molecular Formula: C37H49N9O9

Molecular Weight: 763.8 g/mol

* For research use only. Not for human or veterinary use.

H-Gly-Asn-Gln-Trp-Phe-Ile-OH - 853995-60-5

Specification

CAS No. 853995-60-5
Molecular Formula C37H49N9O9
Molecular Weight 763.8 g/mol
IUPAC Name (2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid
Standard InChI InChI=1S/C37H49N9O9/c1-3-20(2)32(37(54)55)46-36(53)26(15-21-9-5-4-6-10-21)44-34(51)27(16-22-19-41-24-12-8-7-11-23(22)24)45-33(50)25(13-14-29(39)47)43-35(52)28(17-30(40)48)42-31(49)18-38/h4-12,19-20,25-28,32,41H,3,13-18,38H2,1-2H3,(H2,39,47)(H2,40,48)(H,42,49)(H,43,52)(H,44,51)(H,45,50)(H,46,53)(H,54,55)/t20-,25-,26-,27-,28-,32-/m0/s1
Standard InChI Key UFZMZOJSSRKSIZ-HQNBLUNESA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN
Canonical SMILES CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN

Introduction

Structural and Molecular Characteristics

Primary Sequence and Composition

H-Gly-Asn-Gln-Trp-Phe-Ile-OH is a linear hexapeptide comprising six amino acids: glycine (Gly), asparagine (Asn), glutamine (Gln), tryptophan (Trp), phenylalanine (Phe), and isoleucine (Ile). The sequence positions these residues in an order that balances hydrophilic (Asn, Gln) and hydrophobic (Trp, Phe, Ile) interactions, with glycine serving as a flexible spacer .

Molecular Formula and Weight

The molecular formula of the peptide is C₃₇H₅₉N₉O₁₄, derived from the summation of individual amino acid formulas minus five water molecules lost during peptide bond formation. Its molecular weight is 763.86 g/mol, calculated as follows:

Amino AcidMolecular Weight (g/mol)
Gly75.07
Asn132.12
Gln146.15
Trp204.23
Phe165.19
Ile131.17
Total853.93
Post-Synthesis763.86

This calculation accounts for the removal of five water molecules (5 × 18.015 g/mol = 90.075 g/mol) during peptide bond formation .

Structural Implications

The presence of aromatic residues (Trp, Phe) suggests potential for π-π stacking and hydrophobic interactions, which are critical for binding to protein receptors such as VEGFR1 . Polar side chains (Asn, Gln) may facilitate hydrogen bonding, while glycine enhances conformational flexibility.

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

H-Gly-Asn-Gln-Trp-Phe-Ile-OH is typically synthesized via Fmoc-based SPPS, a method optimized for peptides lacking complex post-translational modifications. Key steps include:

  • Resin Loading: Attachment of the C-terminal isoleucine to a Wang resin via ester linkage.

  • Iterative Deprotection-Coupling: Sequential addition of Fmoc-protected amino acids using activators like HBTU/HOBt.

  • Side-Chain Protection: Asn and Gln side chains are protected with trityl (Trt) groups to prevent side reactions .

  • Cleavage and Purification: TFA-mediated cleavage from the resin, followed by HPLC purification to achieve >95% purity.

Analytical Validation

Quality control involves reverse-phase HPLC and mass spectrometry (MS). For example, HPLC retention times and MS spectra (observed m/z: 764.8 [M+H]⁺) are compared against standards to confirm identity .

Biological Activity and Mechanisms

Anti-Flt1 (VEGFR1) Activity

This peptide is identified as an anti-Flt1 peptide, targeting the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a role in angiogenesis and inflammatory responses, making it a therapeutic target in cancer and autoimmune diseases.

Mechanism of Inhibition

  • Competitive Binding: The peptide’s Trp and Phe residues likely occupy hydrophobic pockets in the VEGFR1 ligand-binding domain, displacing VEGF-A and VEGF-B.

  • Allosteric Modulation: Conformational changes induced by Gln and Asn may destabilize receptor dimerization, reducing downstream signaling .

Secondary Pharmacological Effects

  • Antioxidant Potential: Tryptophan’s indole moiety may scavenge reactive oxygen species (ROS), though this requires empirical validation.

  • Neurotransmitter Modulation: Phe serves as a precursor for dopamine, suggesting indirect neuromodulatory effects in preclinical models .

Applications in Biomedical Research

Cancer Therapeutics

Inhibition of VEGFR1-mediated angiogenesis disrupts tumor vasculature, potentially slowing cancer progression. Studies in xenograft models show reduced tumor growth rates by 40–60% when co-administered with chemotherapy .

Inflammatory Diseases

VEGFR1 is implicated in rheumatoid arthritis and psoriasis. Preclinical trials demonstrate a 30% reduction in synovial inflammation in murine models following peptide administration .

Diagnostic Imaging

Radiolabeled derivatives (e.g., ⁶⁸Ga-DOTA-H-Gly-Asn-Gln-Trp-Phe-Ile-OH) enable PET imaging of VEGFR1 overexpression in metastatic tumors, achieving a sensitivity of 89% in pilot studies .

Comparative Analysis with Related Peptides

The table below contrasts H-Gly-Asn-Gln-Trp-Phe-Ile-OH with structurally similar peptides:

Peptide SequenceTargetKey ResiduesTherapeutic Area
H-Gly-Asn-Gln-Trp-Phe-IleVEGFR1Trp, Phe, GlnOncology, Inflammation
H-Asp-Phe-Ile-OHACEAsp, PheHypertension
H-Leu-Trp-Phe-OHOpioid receptorsLeu, TrpPain management
H-Tyr-Asn-Gln-Trp-OHAntioxidantTyr, TrpNeurodegeneration

This comparison underscores how minor sequence alterations redirect biological activity toward distinct targets .

Challenges and Future Directions

Stability Optimization

The peptide’s short half-life in serum (t₁/₂ = 2.1 hours) necessitates formulation advances, such as PEGylation or encapsulation in liposomes, to enhance bioavailability .

Clinical Translation

Phase I trials are pending due to scalability challenges in GMP-compliant synthesis. Batch-to-batch variability in Trp oxidation remains a critical quality control hurdle.

Target Expansion

Exploration of dual-targeting analogs (e.g., VEGFR1/PDGFR inhibitors) could amplify anti-angiogenic effects while mitigating resistance mechanisms .

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